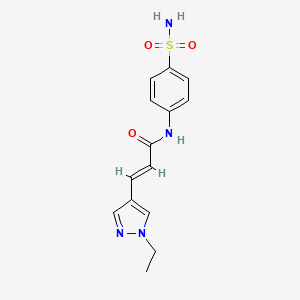
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes an aminosulfonyl group, a phenyl ring, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Aminosulfonyl Group: This can be achieved through the reaction of a suitable amine with a sulfonyl chloride under basic conditions.
Formation of the Pyrazolyl Group: This involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the aminosulfonyl phenyl derivative with the pyrazolyl derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminium hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. This can include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- **N-[4-(AMINOSULFONYL)PHENYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Uniqueness
(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N4O3S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-N-(4-sulfamoylphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H16N4O3S/c1-2-18-10-11(9-16-18)3-8-14(19)17-12-4-6-13(7-5-12)22(15,20)21/h3-10H,2H2,1H3,(H,17,19)(H2,15,20,21)/b8-3+ |
InChI Key |
IRLGERBEDQUOIJ-FPYGCLRLSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















